molecular formula C16H26N4O3S B5532060 N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B5532060
M. Wt: 354.5 g/mol
InChI Key: BYKAAPGXWCVAFE-FZMZJTMJSA-N
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Description

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a sulfonyl group, and an indazole moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as trifluoroacetic acid (TFA), and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the indazole moiety can lead to the formation of dihydroindazole derivatives .

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-3-6-11-9-20(24(2,22)23)10-14(11)17-16(21)15-12-7-4-5-8-13(12)18-19-15/h11,14H,3-10H2,1-2H3,(H,17,21)(H,18,19)/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKAAPGXWCVAFE-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2=NNC3=C2CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2=NNC3=C2CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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